molecular formula C14H21BrO2 B8176675 4-Bromo-2-(octyloxy)phenol

4-Bromo-2-(octyloxy)phenol

Cat. No.: B8176675
M. Wt: 301.22 g/mol
InChI Key: RHKVOUZLLVHQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(octyloxy)phenol is an organic compound with the molecular formula C14H21BrO2 It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a bromine atom, and an octyloxy group is attached to the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(octyloxy)phenol typically involves the bromination of 2-(octyloxy)phenol. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is generally performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(octyloxy)phenol can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Aromatic Substitution: The octyloxy group can be substituted by nucleophiles, especially under basic conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Reactions: Products depend on the electrophile or nucleophile used.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

4-Bromo-2-(octyloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(octyloxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the octyloxy group can influence the compound’s binding affinity and specificity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: Lacks the octyloxy group, making it less hydrophobic and potentially less bioactive.

    2-Bromo-4-(octyloxy)phenol: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

    4-Bromo-2-(methoxy)phenol: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.

Uniqueness

4-Bromo-2-(octyloxy)phenol is unique due to the presence of both the bromine atom and the octyloxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

4-bromo-2-octoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11,16H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKVOUZLLVHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.